molecular formula C12H12ClF3N4 B1401443 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 762240-94-8

8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No. B1401443
M. Wt: 304.7 g/mol
InChI Key: QQFRGGYLDIROHC-UHFFFAOYSA-N
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Description

“8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride” is a chemical compound that is white to light yellow crystalline powder . It is an intermediate for Sitagliptin, which is mainly used in the synthesis process of chemical medicine .


Synthesis Analysis

The synthesis of this compound involves several steps . First, ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine. The pH value is regulated to 6, and impurities are removed to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added under stirring. After heating, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, the addition of chlorobenzene and trifluoroacetic anhydride, and the addition of palladium/carbon and an ethanol solution of the 4 .

Scientific Research Applications

Anti-Cancer Studies

8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride and its derivatives have been studied for their potential anti-cancer properties. Raveesha et al. (2020) reported the synthesis of various derivatives of this compound and tested their antiproliferative action against human colon cancer cell lines. One specific compound, RB7, showed remarkable anticancer activity on HT-29 cells by inducing cell death via the mitochondrial apoptotic pathway (Raveesha, Kumar, & Prasad, 2020).

Synthesis Techniques

A novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines, related to the compound of interest, has been described by Lee et al. (1989), emphasizing the simplicity and good yields of this method (Lee, Kim, Um, & Park, 1989).

Anticonvulsant Activity

Kelley et al. (1995) synthesized and tested several substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity. They found that some compounds exhibited potent activity against maximal electroshock-induced seizures in rats (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

Antimicrobial Activity

Mannam et al. (2019) developed a synthetic procedure for urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. These compounds were tested for in vitro antimicrobial activity, showing potential against bacterial and fungal strains (Mannam, Devineni, Pavuluri, Chamarthi, & Kottapalli, 2019).

Synthesis of Polyfused Heterocyclic Systems

Allah (2002) conducted research on the synthesis of polyfused heterocyclic systems derived from 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine, which is structurally related to the compound of interest. This study focused on the synthesis and potential applications of these compounds (Allah, 2002).

Phosphodiesterase 2 (PDE2) Inhibitors

Rombouts et al. (2015) reported on pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective and brain-penetrant phosphodiesterase 2 (PDE2) inhibitors. These compounds hold potential for drug development with drug-like properties (Rombouts, Tresadern, Buijnsters, Langlois, Tovar, Steinbrecher, Vanhoof, Somers, Andrés, & Trabanco, 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought . In case of eye contact, it is advised to rinse cautiously with water for several minutes . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

8-phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4.ClH/c13-12(14,15)11-18-17-10-9(16-6-7-19(10)11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFRGGYLDIROHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(N1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743640
Record name 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

CAS RN

762240-94-8
Record name 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-8-phenyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762240-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

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